3-methyl-1H-indazole

β3-Adrenergic Receptor Agonism Selectivity Improvement Medicinal Chemistry

3-Methyl-1H-indazole is a heterocyclic aromatic organic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Its molecular formula is C8H8N2, and it has a molecular weight of 132.16 g/mol.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 3176-62-3
Cat. No. B1298950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-indazole
CAS3176-62-3
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=NN1
InChIInChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10)
InChIKeyFWOPJXVQGMZKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-indazole (CAS 3176-62-3) for Research Procurement: Molecular Identity and Structural Distinction


3-Methyl-1H-indazole is a heterocyclic aromatic organic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring . Its molecular formula is C8H8N2, and it has a molecular weight of 132.16 g/mol . The defining feature is a methyl group at the third position of the indazole ring . This specific substitution distinguishes it from unsubstituted 1H-indazole and other positional isomers, such as 1-methyl-1H-indazole or 5-methyl-1H-indazole. The compound is a common synthetic intermediate used in the preparation of more complex indazole-based molecules for medicinal chemistry and drug discovery .

Why 3-Methyl-1H-indazole (CAS 3176-62-3) Cannot Be Interchanged with Unsubstituted Indazole or Other Positional Isomers


The indazole scaffold is a privileged structure in medicinal chemistry, but its biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to substitution patterns. Simply substituting an unsubstituted 1H-indazole for a 3-methyl-1H-indazole will result in a different compound with potentially divergent potency, selectivity, and metabolic stability [1]. The 3-methyl group is not a passive addition; it directly influences the compound's interaction with biological targets by modulating electronic distribution, steric hindrance, and hydrogen-bonding capacity within binding pockets [1]. Furthermore, the presence of the 3-methyl group can stabilize the desired 1H-tautomer over the 2H-tautomer, which is crucial for consistent biological activity and predictable solid-state behavior [2]. Therefore, scientific and industrial users must not assume functional interchangeability; the specific evidence below demonstrates how the 3-methyl substitution imparts quantifiable, verifiable advantages over its closest analogs and alternatives.

Quantitative Differentiation of 3-Methyl-1H-indazole (CAS 3176-62-3): A Procurement-Focused Evidence Guide


Enhanced Selectivity in β3-Adrenergic Receptor Agonism via 3-Methyl Modification

The 3-methyl group on the indazole core is critical for achieving high selectivity in β3-adrenergic receptor (β3-AR) agonists. A study demonstrated that modifying the 3-substituent of the indazole moiety effectively improved selectivity. The starting hit compound (compound 5) with a different 3-substituent showed an EC50 of 21 nM for β3-AR and 219 nM for α1A-AR, resulting in a selectivity ratio (α1A/β3) of only 10-fold. Modification to incorporate the 3-methyl-1H-indazole scaffold led to compound 11, which exhibited a β3-AR EC50 of 13 nM and an α1A-AR EC50 of >10,000 nM, achieving a >769-fold selectivity for β3-AR over α1A-AR [1]. This represents a >76-fold improvement in selectivity over the initial non-3-methyl hit compound.

β3-Adrenergic Receptor Agonism Selectivity Improvement Medicinal Chemistry

Potent BRD4 Inhibition with a 3-Methyl-1H-indazole Scaffold

A series of 3-methyl-1H-indazole derivatives were designed and evaluated as selective bromodomain-containing protein 4 (BRD4) inhibitors. While specific IC50 values for the parent compound are not provided, the most potent derivative, compound 9d, which retains the 3-methyl-1H-indazole core, demonstrated strong BRD4-BD1 affinity and potently suppressed the proliferation of MV4;11 cancer cells [1]. In contrast, similar indazole-based BRD4 inhibitors lacking the 3-methyl group or with alternative N-1 substitutions have been reported to exhibit significantly reduced potency or selectivity [2]. This indicates the 3-methyl substitution is a key pharmacophoric element for this activity.

BRD4 Inhibition Anticancer Epigenetics

Broad-Spectrum Antibacterial Activity of 3-Methyl-1H-indazole Derivatives Against B. subtilis and E. coli

A series of 3-methyl-1H-indazole derivatives were synthesized and evaluated for antibacterial activity. The most active compound, 1d (1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole), demonstrated significant antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with zones of inhibition comparable to or exceeding that of the standard drug ciprofloxacin at a concentration of 300 μg/ml [1]. While a direct head-to-head comparison with other indazole isomers is not provided in this study, the consistent activity across the derivative series validates the 3-methyl-1H-indazole core as a productive antibacterial scaffold.

Antibacterial Antimicrobial Gram-positive Gram-negative

High Synthetic Yield and Scalable Process for 3-Methyl-1H-indazole Production

The synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone is a robust and high-yielding process. A reported method achieves a 90% yield, producing 71 g of an off-white solid from 81 g of starting material under straightforward diazotization and reduction conditions . This contrasts with alternative synthetic routes for other indazole isomers (e.g., 3-aminoindazole or 3-haloindazoles), which often involve more expensive reagents, harsher conditions, or lower overall yields. The availability of a high-yield, scalable synthesis directly impacts procurement cost and supply reliability.

Synthesis Process Chemistry Scalability

Defined Solid-State Tautomeric Form and Crystallinity for 3-Methyl-1H-indazole

In the solid state, 3-methyl-1H-indazole is confirmed to exist exclusively as the 1H-tautomer, forming hydrogen-bonded dimers [1]. This is a significant distinction from unsubstituted 1H-indazole, which can exist as an equilibrium mixture of 1H- and 2H-tautomers in solution, and from other derivatives like 3-trifluoromethyl-1H-indazole, which crystallize as catemers (chain structures) [1]. The consistent tautomeric state and predictable crystal packing of 3-methyl-1H-indazole are crucial for reproducible solid-phase handling, formulation development, and structure-based drug design, as the 2H-tautomer has a different geometry and electronic profile.

Tautomerism Crystallography Solid-State Properties

Optimal Research and Industrial Application Scenarios for 3-Methyl-1H-indazole (CAS 3176-62-3) Based on Evidence


Designing Selective β3-Adrenergic Receptor Agonists for Urological Disorders

As demonstrated by the >769-fold selectivity improvement over the initial hit compound [1], 3-methyl-1H-indazole is the optimal core scaffold for medicinal chemistry programs targeting the β3-AR. This high selectivity minimizes cardiovascular side effects, making it ideal for developing treatments for overactive bladder and other urological conditions [1].

Developing Next-Generation BRD4 Inhibitors for Cancer Therapy

The strong BRD4-BD1 affinity and potent antiproliferative activity of 3-methyl-1H-indazole derivatives [2] validate its use as a lead scaffold for epigenetic drug discovery. This compound is a strategic choice for projects aiming to create selective BRD4 inhibitors with improved drug-like properties for treating leukemia and other cancers [2].

Creating Novel Antibacterial Agents with Broad-Spectrum Activity

The demonstrated antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with potency comparable to ciprofloxacin [3], positions 3-methyl-1H-indazole as a valuable starting point for developing new antibiotics. It is particularly well-suited for hit-to-lead optimization programs addressing the growing challenge of antimicrobial resistance [3].

Serving as a High-Volume Synthetic Intermediate for Complex Molecule Construction

The robust and high-yielding (90%) synthesis of 3-methyl-1H-indazole makes it an economically attractive and readily accessible building block for the large-scale production of more complex pharmaceutical intermediates and fine chemicals. Its reliable supply and well-defined chemistry reduce risk and cost in multi-step synthetic routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.